2,5-Dichloroquinolin-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloroquinolin-3-ylboronic acid is an organoboron compound that features a quinoline ring substituted with chlorine atoms at the 2 and 5 positions and a boronic acid group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloroquinolin-3-ylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinoline ring system, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Chlorination: The quinoline ring is then chlorinated at the 2 and 5 positions using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient chlorination and borylation processes, as well as advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloroquinolin-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Alcohols or ketones.
Substitution: Aminoquinolines or thioquinolines.
Scientific Research Applications
2,5-Dichloroquinolin-3-ylboronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dichloroquinolin-3-ylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This makes it a valuable tool in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinolin-3-ylboronic acid: Similar structure but with only one chlorine atom at the 2 position.
3-Quinolineboronic acid: Lacks chlorine substituents, making it less reactive in certain chemical reactions.
Uniqueness
2,5-Dichloroquinolin-3-ylboronic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity and allow for more diverse chemical transformations. This makes it a more versatile building block in organic synthesis compared to its analogs.
Properties
Molecular Formula |
C9H6BCl2NO2 |
---|---|
Molecular Weight |
241.87 g/mol |
IUPAC Name |
(2,5-dichloroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H6BCl2NO2/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(12)13-8/h1-4,14-15H |
InChI Key |
QWNKXNRJVMZTKA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2Cl)N=C1Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.